Cas no 75706-12-6 (Leflunomide)

A leflunomida é um fármaco imunossupressor pertencente à classe dos inibidores da diidroorotato desidrogenase (DHODH). Sua principal indicação terapêutica é o tratamento da artrite reumatoide ativa em adultos, atuando como um agente modificador da doença (DMARD). O mecanismo de ação baseia-se na inibição da síntese de pirimidinas, essencial para a proliferação de linfócitos T e B ativados. Apresenta vantagens farmacocinéticas significativas, incluindo meia-vida prolongada (aproximadamente 15 dias) que permite administração em dose única diária. Seu metabólito ativo, A77 1726, é responsável pelo efeito terapêutico principal. Estudos demonstram eficácia na redução da progressão radiográfica da artrite e melhoria da função física. O perfil de segurança inclui monitoração hepática e hematológica obrigatória devido a potenciais efeitos adversos.
Leflunomide structure
Leflunomide structure
Nome do Produto:Leflunomide
N.o CAS:75706-12-6
MF:C12H9F3N2O2
MW:270.207273244858
MDL:MFCD00867593
CID:59716
PubChem ID:160871382

Leflunomide Propriedades químicas e físicas

Nomes e Identificadores

    • 5-METHYLISOXAZOLE-4-(4-TRIFLUOROMETHYLCARBOXANILIDE)
    • 5-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]-4-ISOXAZOLECARBOXAMIDE
    • ALPHA,ALPHA,ALPHA-TRIFLUORO-5-METHYL-4-ISOXAZOLECARBOXY-P-TOLUIDIDE
    • HWA 486
    • LEFLUNOMIDE N-(4-TRIFLUOROMETHYLPHENYL)-5-METHYLISOXAZOL-4-CARBOXAMIDE
    • 5-methylisoxazole-4-carboxylicacid(4-trifluoromethyl)anilide
    • 5-methyl-n-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamid
    • LeflunamideAnti-Rheumatic
    • Leflunamide
    • α,α,α-Trifluoro-5-methyl-4-isoxazolecarboxy-p-toluidide
    • 4-Isoxazolecarboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]-
    • LEFLUNOMIDE(SUBJECTTOPATENTFREE)
    • 5-METHYL-N-(4-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE
    • 5-Methylisoxazole-4-[4-trifluoromethylcarboxanilide]q
    • Arava
    • Isoxazol lefunomide
    • RS-34821
    • Leflunomide
    • 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
    • 5-Methyl-N-[4-(trifluoromethyl)-phenyl]isoxazole-4-carboxamide
    • Leflunomid
    • Leflunomida
    • Leflunomidum
    • lefunamide
    • N-(4-trifluoromethyl-phenyl)-5-methylisoxazole-4-carboxamide
    • SU101
    • 5-Methylisoxazole-4-(4-trifluoromethyl)carboxanilide
    • 5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide
    • LEFLUNOMIDE [MI]
    • NCGC00015610-05
    • KBio2_003370
    • NCGC00015610-14
    • LEFLUNOMIDE (EP MONOGRAPH)
    • HMS2097K06
    • HWA486
    • NCGC00022625-06
    • Lopac-L-5025
    • BDBM50054601
    • NINDS_000916
    • HMS3268D12
    • Prestwick0_000772
    • LEFLUNOMIDE (USP MONOGRAPH)
    • DL-433
    • Opera_ID_1709
    • NCGC00022625-04
    • N-(4-trifluoromethylphenyl)-5-methylisoxa-zole-4-carboxamide
    • Prestwick3_000772
    • Tox21_301873
    • 5-methylisoxazole-4-carboxylic acid trifluoromethylanilide
    • HMS3865I13
    • NCGC00015610-01
    • NCGC00015610-08
    • NCGC00015610-17
    • Leflunomide, Pharmaceutical Secondary Standard; Certified Reference Material
    • NSC677411
    • HMS3714K06
    • NCGC00261334-01
    • Leflunomide, European Pharmacopoeia (EP) Reference Standard
    • LEFLUNOMIDE (MART.)
    • HMS1922M06
    • Leflunomida [INN-Spanish]
    • Leflunomide ratiopharm
    • KS-1076
    • Leflunomide 100 microg/mL in Acetonitrile
    • L0250
    • Leflunomida (INN-Spanish)
    • Leflunomidum (INN-Latin)
    • AB00052389
    • AB00052389-18
    • AB00052389_21
    • HMS1570K06
    • 4-Isoxazolecarboxamide, 5-methyl-N-(4-(trifluoromethyl)phenyl)-
    • NCGC00015610-10
    • Spectrum_000322
    • SPBio_002783
    • Leflunomide for peak identification, European Pharmacopoeia (EP) Reference Standard
    • Q248550
    • NCGC00015610-12
    • NCGC00022625-05
    • GTPL6825
    • Pharmakon1600-01503927
    • BPBio1_000930
    • 5-methyl-N-(4-(trifluoromethyl)phenyl)-1,2-oxazole-4-carboxamide
    • IDI1_000916
    • Lefunomide [Inn-Spanish]
    • AB00052389-17
    • SULOL
    • 5-Methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide
    • G162GK9U4W
    • NSC759864
    • MLS000069648
    • BRD-K78692225-001-03-9
    • AKOS000265193
    • LEFLUNOMIDE [EP MONOGRAPH]
    • SU 101 (pharmaceutical)
    • BRD-K78692225-001-11-2
    • AB00052389_19
    • SU-101
    • L04AA13
    • CHEBI:6402
    • HMS3678N21
    • NCGC00015610-30
    • LP00649
    • LEFLUNOMIDE [USAN]
    • L 5025
    • Lopac0_000649
    • HMS2090O12
    • NCGC00015610-13
    • Tox21_110182_1
    • MFCD00867593
    • NCGC00015610-04
    • 75706-12-6
    • Leflunomide, United States Pharmacopeia (USP) Reference Standard
    • SR-01000000191-7
    • Leflunomide (JAN/USP/INN)
    • Q-201289
    • NCGC00015610-11
    • Prestwick_87
    • s1247
    • BCP9000846
    • LEFLUNOMIDE [WHO-DD]
    • CCG-204736
    • D00749
    • LEFLUNOMIDE [JAN]
    • 5-methyl-N-
    • SB17287
    • LEFLUNOMIDE [ORANGE BOOK]
    • Leflunomide (USAN:USP:INN:BAN)
    • EN300-119495
    • SMR000058209
    • Prestwick1_000772
    • SPECTRUM1503927
    • SDCCGSBI-0050629.P003
    • HWA486; RS-34821; SU101;HWA 486; RS 34821; SU 101
    • LEFLUNOMIDE [EP IMPURITY]
    • SU 101
    • KBioSS_000802
    • Repso
    • LEFLUNOMIDE [EMA EPAR]
    • UNII-G162GK9U4W
    • NCGC00255370-01
    • leflunomide medac
    • Arava (TN)
    • Tox21_110182
    • 5-methyl-4-(4-trifluoromethyl-phenyl)aminocarbonylisoxazole
    • NCGC00015610-18
    • HWA-486
    • CHEMBL960
    • SR-01000000191
    • NSC-759864
    • CS-1781
    • 5-methylisoxazole-4-carboxylic acid (4-trifluoromethyl)-anilide
    • DTXSID9023201
    • BIDD:PXR0189
    • HMS3673M17
    • Prestwick2_000772
    • HY-B0083
    • Leflunomide [INN]
    • MLS-0003109.0001
    • N-(4-(TRIFLUOROMETHYL)PHENYL) 5 METHYLISOXAZOLE-4-CARBOXAMIDE
    • EU-0100649
    • SW196399-3
    • Tox21_500649
    • SR-01000000191-2
    • HMS3654F07
    • 5-methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide;Leflunomide
    • HMS3414P03
    • NCGC00022625-08
    • LEFLUNOMIDE (USP-RS)
    • LEFLUNOMIDE [VANDF]
    • Leflunomide for peak identification
    • DB01097
    • Isoxazole-4-carboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]-
    • 5-Methylisoxazole-4-carboxylic acid (4-trifluoromethyl)anilide
    • 4-Isoxazolecarboxamide, 5-methyl-N-(4-(trifluoromethyl)phenyl
    • LEFLUNOMIDE [HSDB]
    • KBio2_000802
    • DTXCID103201
    • AC-6796
    • NCGC00015610-09
    • HMS3262A19
    • LEFLUNOMIDE (EP IMPURITY)
    • NS00003822
    • BSPBio_000844
    • HMS3371F21
    • LEFLUNOMIDE [MART.]
    • Z228668542
    • N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide
    • LEFLUNOMIDE [USP MONOGRAPH]
    • SCHEMBL5057
    • SR-01000000191-4
    • 5-methyl-4-(4-trifluoromethylphenyl)aminocarbonylisoxazole
    • N-(4-trifluoromethyphenyl)-5-methylisoxazole-4-carboxamide
    • CAS-75706-12-6
    • BCP22241
    • Arabloc
    • HMS2235C07
    • KBio1_000916
    • N-(4'-Trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide
    • NSC 759864
    • NCGC00015610-07
    • NCGC00015610-03
    • NCGC00022625-07
    • MLS001076267
    • HMS502N18
    • LEFLUNOMIDE [USP-RS]
    • Leflunomide winthrop
    • C07905
    • Leflunomide teva
    • NCGC00015610-02
    • FT-0621959
    • A9622
    • Leflunomide [USAN:USP:INN:BAN]
    • NCGC00022625-03
    • NSC-677411
    • Spectrum5_000850
    • Leflunomidum [INN-Latin]
    • NSC 677411
    • BM164612
    • Leflunomide, Immunosuppressant
    • DivK1c_000916
    • NCGC00015610-06
    • HSDB 7289
    • KBio2_005938
    • BRD-K78692225-001-23-7
    • ALBB-019233
    • AP-501/42475599
    • BRD-K78692225-001-24-5
    • STL426823
    • BRD-K78692225-001-22-9
    • MDL: MFCD00867593
    • Inchi: InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18)
    • Chave InChI: VHOGYURTWQBHIL-UHFFFAOYSA-N
    • SMILES: O=C(C1=C(C)ON=C1)NC2=CC=C(C(F)(F)F)C=C2
    • BRN: 4323174

Propriedades Computadas

  • Massa Exacta: 270.061612g/mol
  • Carga de Superfície: 0
  • XLogP3: 2.5
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Ligações Rotativas: 2
  • Massa monoisotópica: 270.061612g/mol
  • Massa monoisotópica: 270.061612g/mol
  • Superfície polar topológica: 55.1Ų
  • Contagem de Átomos Pesados: 19
  • Complexidade: 327
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Tautomeros: 2
  • Carga de Superfície: 0

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.392
  • Ponto de Fusão: 166.0 to 170.0 deg-C
  • Ponto de ebulição: 289.3°C at 760 mmHg
  • Ponto de Flash: 128.8 °C
  • Índice de Refracção: 1.541
  • PSA: 55.13000
  • LogP: 3.32710
  • Merck: 5432
  • Solubilidade: Dissolve in water at 25 ℃ for 25 ~ 27g/ml. Soluble in methanol, ethanol, acetone.
  • pka: 10.8(at 25℃)

Leflunomide Informações de segurança

  • Símbolo: GHS06 GHS08
  • Pedir:dangerous
  • Palavra de Sinal:Danger
  • Declaração de perigo: H301-H360
  • Declaração de Advertência: P201-P202-P264-P270-P280-P301+P310+P330-P308+P313-P405-P501
  • Número de transporte de matérias perigosas:UN 2811 6.1/PG 3
  • WGK Alemanha:3
  • Código da categoria de perigo: 22-36/37/38
  • Instrução de Segurança: S26; S36
  • RTECS:NY2354200
  • Identificação dos materiais perigosos: Xn
  • Condição de armazenamento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Frases de Risco:R22; R36/37/38
  • Classe de Perigo:6.1
  • Termo de segurança:S26
  • PackingGroup:III

Leflunomide Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Leflunomide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
L322750-50g
Leflunomide
75706-12-6
50g
$1963.00 2023-05-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci20050-100mg
Leflunomide
75706-12-6 98%
100mg
¥869.00 2023-09-09
abcr
AB348942-5 g
Leflunomide; .
75706-12-6
5g
€350.10 2023-06-20
SHENG KE LU SI SHENG WU JI SHU
sc-202209A-50mg
Leflunomide,
75706-12-6 ≥99%
50mg
¥594.00 2023-09-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1159-10mg
Leflunomide
75706-12-6 99.9%
10mg
¥ 187 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1159-25mg
Leflunomide
75706-12-6 99.9%
25mg
¥ 314 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1159-1 mL * 10 mM (in DMSO)
Leflunomide
75706-12-6 99.9%
1 mL * 10 mM (in DMSO)
¥ 581 2023-09-07
Ambeed
A133761-25g
5-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
75706-12-6 98%
25g
$311.0 2025-02-20
Key Organics Ltd
KS-1076-1MG
Leflunomide
75706-12-6 >97%
1mg
£36.00 2025-02-08
Enamine
EN300-119495-5.0g
5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
75706-12-6 95.0%
5.0g
$173.0 2025-02-19

Leflunomide Literatura Relacionada

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:75706-12-6)Leflunomide
sfd3448
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:75706-12-6)Leflunomide
A9622
Pureza:99%/99%
Quantidade:5g/25g
Preço ($):184.0/511.0